2-[(6-{[2-Hydroxy-1-(4-hydroxybenzyl)-2-oxoethyl]amino}-3-nitro-2-pyridinyl)amino]-3-methylbutanoic acid
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Description
2-[(6-{[2-Hydroxy-1-(4-hydroxybenzyl)-2-oxoethyl]amino}-3-nitro-2-pyridinyl)amino]-3-methylbutanoic acid is a useful research compound. Its molecular formula is C19H22N4O7 and its molecular weight is 418.406. The purity is usually 95%.
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Mechanism of Action
Target of action
Compounds with similar structures have been found to bind with high affinity to multiple receptors . The specific targets would depend on the exact structure and functional groups of the compound.
Mode of action
The interaction of the compound with its targets could lead to a variety of biochemical changes. For example, 4-Hydroxybenzyl alcohol, a compound with a similar hydroxybenzyl group, has been found to inhibit the proliferation of certain cells and suppress their migration .
Biochemical pathways
The compound could affect various biochemical pathways depending on its targets. For instance, indole derivatives, which share some structural similarities with the given compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, and anticancer activities .
Result of action
The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. For example, 4-Hydroxybenzyl alcohol has been found to induce apoptotic death of tumor cells .
Properties
IUPAC Name |
2-[[6-[[1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-3-nitropyridin-2-yl]amino]-3-methylbutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O7/c1-10(2)16(19(27)28)22-17-14(23(29)30)7-8-15(21-17)20-13(18(25)26)9-11-3-5-12(24)6-4-11/h3-8,10,13,16,24H,9H2,1-2H3,(H,25,26)(H,27,28)(H2,20,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQDRVMYJPUDNJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC1=C(C=CC(=N1)NC(CC2=CC=C(C=C2)O)C(=O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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